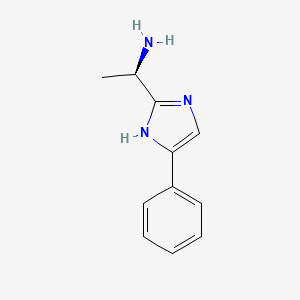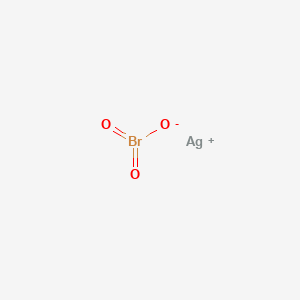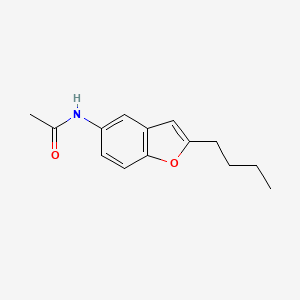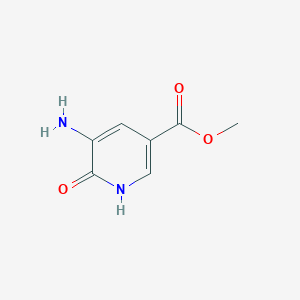
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate” is a synthetic compound with a chemical formula of C11H8BrNO3 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.
Molecular Structure Analysis
The molecular formula of “Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate” is C11H8BrNO3 . The molecular weight is 282.1 .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline moiety, such as Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate, exhibit a broad spectrum of biological activities, including antimicrobial effects . These compounds can be used to develop potent antimicrobial agents with high efficacy and low toxicity. Their mechanism often involves the chelation of metal ions that are vital for bacterial survival, leading to the disruption of microbial cell processes.
Anticancer Research
The 8-hydroxyquinoline derivatives are also explored for their anticancer properties . They can act as chemotherapeutic agents by interfering with the DNA replication of cancer cells or inducing apoptosis. The bromo and hydroxy groups in Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate could potentially enhance these effects, making it a valuable scaffold for developing new anticancer drugs.
Alzheimer’s Disease Treatment
Research has indicated that 8-hydroxyquinoline derivatives have potential in treating neurodegenerative diseases such as Alzheimer’s . They can bind to metal ions like copper and zinc, which are implicated in the formation of amyloid plaques in the brain. By modulating metal homeostasis, these compounds may help in reducing plaque formation and alleviating symptoms.
Antifungal Applications
Similar to their antibacterial properties, 8-hydroxyquinoline compounds have shown antifungal activity . They can be used to create treatments for fungal infections, targeting the unique aspects of fungal cell biology. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate could serve as a lead compound for the synthesis of antifungal agents.
Siderophore Synthesis
Siderophores are molecules that bind and transport iron in microorganisms. The 8-hydroxyquinoline core is a key component in the synthesis of siderophores like quinolobactin . These compounds play a crucial role in the iron acquisition of bacteria and can be used to study bacterial iron metabolism or develop new antimicrobial strategies.
Synthesis of Biologically Active Compounds
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate serves as a versatile starting material for the synthesis of various biologically active compounds. It can be used to create antitumor agents, antimalarial drugs, and other pharmacologically active scaffolds. Its reactivity allows for the introduction of additional functional groups, expanding the diversity of potential medicinal compounds.
Mécanisme D'action
Target of Action
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative . Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as a scaffold for leads in drug discovery . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
The biosynthesis of quinoline derivatives like Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate proceeds via kynurenine and 3-hydroxykynurenin . The production is effectively blocked by the KMO-inhibitor mNBA
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Propriétés
IUPAC Name |
methyl 8-bromo-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCAHIJLBCEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432245 | |
| Record name | METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
942227-30-7 | |
| Record name | METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



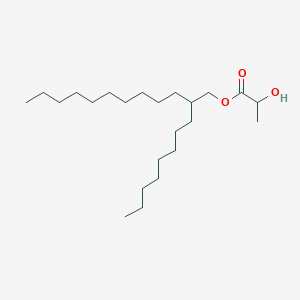

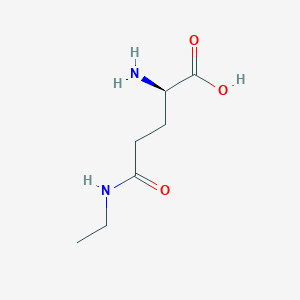
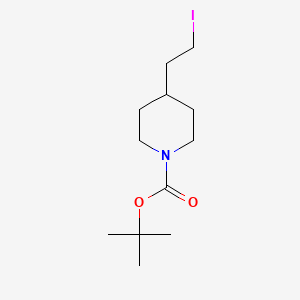
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)


